4-(Naphthalen-2-yl)phenol (CAS: 6336-82-9) is a specialized, sterically bulky aromatic monohydroxy compound primarily procured as an advanced end-capping agent (chain terminator) for high-performance polycarbonates, and as a structural building block for OLED materials . Featuring a phenol ring conjugated with a rigid naphthalene moiety, this compound possesses a high molecular weight (220.27 g/mol) and an exceptionally high boiling point of approximately 392.4 °C . In industrial polymerization, particularly high-temperature melt transesterification, its thermal stability prevents evaporative loss, while its extended pi-conjugation imparts exceptional optical density and elevated Vicat softening temperatures to the final polymer matrix [1].
In the synthesis of optical or high-heat polycarbonates, generic substitution with standard end-capping agents like phenol, 4-tert-butylphenol (PTBP), or p-cumylphenol fundamentally compromises the material's performance ceiling [1]. While PTBP provides adequate chain termination and melt flow, its aliphatic tert-butyl group lowers the polymer's refractive index and limits the Vicat softening temperature to standard ranges (~145–150 °C) [1]. Similarly, while 4-phenylphenol offers an all-aromatic alternative, it lacks the extreme steric bulk and extended electronic conjugation of the naphthalene system . Substituting 4-(Naphthalen-2-yl)phenol with these simpler analogs results in lower thermal headroom, increased volatility during melt processing, and inferior optical density, rendering the resulting polymers unsuitable for advanced optical lenses or high-security transparent films.
During the melt polymerization of polycarbonates, reaction temperatures often exceed 280 °C, causing standard end-cappers like PTBP to volatilize and disrupt stoichiometric ratios. 4-(Naphthalen-2-yl)phenol exhibits a boiling point of 392.4 °C, drastically reducing evaporative losses and ensuring precise molecular weight control .
| Evidence Dimension | Monomer Boiling Point (Volatility indicator) |
| Target Compound Data | 392.4 °C |
| Comparator Or Baseline | 4-tert-Butylphenol (PTBP) (239.8 °C) |
| Quantified Difference | +152.6 °C higher boiling point |
| Conditions | 760 mmHg (Standard atmospheric pressure) |
Ensures precise molecular weight control and high yield during severe high-temperature melt transesterification processes by preventing the evaporative loss of the chain terminator.
The extended pi-electron system of the fused naphthalene ring significantly increases the polarizability of the molecule. Chemoinformatic data indicates a baseline refractive index of 1.677 for 4-(Naphthalen-2-yl)phenol, which is substantially higher than standard aliphatic-substituted phenols . When incorporated as polymer termini, this translates to high-refractive-index (high-RI) polycarbonates essential for thin optical components.
| Evidence Dimension | Predicted Monomer Refractive Index |
| Target Compound Data | ~1.677 |
| Comparator Or Baseline | 4-tert-Butylphenol (PTBP) (~1.51) |
| Quantified Difference | ~0.16 higher baseline refractive index |
| Conditions | Standard state prediction |
Allows manufacturers to formulate thinner, lighter optical lenses and camera modules by maximizing the refractive index of the base polycarbonate resin.
The incorporation of bulky, rigid end-groups restricts the mobility of polymer chain ends, thereby increasing the softening temperatures. Patent literature demonstrates that utilizing advanced aromatic monohydroxy compounds like naphthalenyl-phenols enables copolycarbonates to achieve Vicat softening temperatures exceeding 156 °C, outperforming standard bisphenol-A resins end-capped with simple phenols [1].
| Evidence Dimension | Vicat Softening Temperature (VST) B/120 of resulting polymer |
| Target Compound Data | ≥ 156 °C (up to 230 °C in specific copolycarbonates) |
| Comparator Or Baseline | Standard BPA polycarbonate with phenol end-caps (~145–150 °C) |
| Quantified Difference | +6 to +11 °C (or greater) increase in thermal deformation resistance |
| Conditions | ISO 306:2004 (Method B120, 50N, 120 °C/h) |
Critical for procuring precursors for automotive headlamp lenses, high-heat electronic housings, and security document films that must withstand extreme thermal environments.
In the design of OLED hole-transport or host materials, high morphological stability is required to prevent crystallization. 4-(Naphthalen-2-yl)phenol provides a larger, more rigid conjugated framework than 4-phenylphenol . This increased steric bulk and molecular weight directly correlates with higher glass transition temperatures (Tg) in the synthesized small-molecule OLED materials.
| Evidence Dimension | Aromatic Ring Count and Molecular Weight |
| Target Compound Data | 3 aromatic rings (2 fused, 1 linked); MW 220.27 g/mol |
| Comparator Or Baseline | 4-Phenylphenol (2 linked rings); MW 170.21 g/mol |
| Quantified Difference | +50% aromatic ring count; +50 g/mol mass per end-group |
| Conditions | Small-molecule OLED precursor design |
Procuring this naphthalenyl building block yields OLED materials with superior thermal stability and longer operational device lifetimes by resisting crystallization.
Where this compound is the right choice for end-capping resins used in smartphone camera lenses, AR/VR optics, and ultra-thin eyeglass lenses, directly leveraging its high baseline refractive index (1.677) to boost the optical density of the final polymer .
Ideal for formulating copolycarbonates that require a Vicat softening temperature ≥ 156 °C (e.g., passport data pages, ID cards), as the bulky naphthalene group restricts chain mobility and prevents thermal deformation during laser engraving or lamination [1].
The optimal chain terminator for continuous melt transesterification facilities where standard end-cappers (like PTBP) would volatilize. Its high boiling point (392.4 °C) ensures precise stoichiometry and consistent molecular weight control .
The preferred phenolic building block for creating hole-transporting or host molecules, where the extended conjugation and steric bulk of the naphthalene ring prevent crystallization and improve the glass transition temperature (Tg) of the organic layer .